molecular formula C9H13BrSSi B14416372 [(2-Bromophenyl)sulfanyl](trimethyl)silane CAS No. 84998-55-0

[(2-Bromophenyl)sulfanyl](trimethyl)silane

Cat. No.: B14416372
CAS No.: 84998-55-0
M. Wt: 261.26 g/mol
InChI Key: PCUAXWMPHROFON-UHFFFAOYSA-N
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Description

(2-Bromophenyl)sulfanylsilane is an organosilicon compound with the molecular formula C9H13BrSSi It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)sulfanylsilane typically involves the reaction of 2-bromothiophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

2-Bromothiophenol+Trimethylsilyl chloride(2-Bromophenyl)sulfanylsilane+HCl\text{2-Bromothiophenol} + \text{Trimethylsilyl chloride} \rightarrow \text{(2-Bromophenyl)sulfanylsilane} + \text{HCl} 2-Bromothiophenol+Trimethylsilyl chloride→(2-Bromophenyl)sulfanylsilane+HCl

Industrial Production Methods

Industrial production of (2-Bromophenyl)sulfanylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)sulfanylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl sulfides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

(2-Bromophenyl)sulfanylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)sulfanylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the sulfanyl group can be oxidized or participate in coupling reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

(2-Bromophenyl)sulfanylsilane can be compared with other similar compounds, such as:

  • (2-Chlorophenyl)sulfanylsilane
  • (2-Fluorophenyl)sulfanylsilane
  • (2-Iodophenyl)sulfanylsilane

Uniqueness

The uniqueness of (2-Bromophenyl)sulfanylsilane lies in its specific reactivity due to the presence of the bromine atom, which can be selectively substituted or involved in coupling reactions. This makes it a valuable compound for synthetic chemists looking to create complex molecules with precision.

Properties

CAS No.

84998-55-0

Molecular Formula

C9H13BrSSi

Molecular Weight

261.26 g/mol

IUPAC Name

(2-bromophenyl)sulfanyl-trimethylsilane

InChI

InChI=1S/C9H13BrSSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3

InChI Key

PCUAXWMPHROFON-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SC1=CC=CC=C1Br

Origin of Product

United States

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